An In-Depth Technical Guide to the Synthesis and Characterization of 6-(Methoxycarbonyl)indazole-4-boronic Acid Pinacol Ester
An In-Depth Technical Guide to the Synthesis and Characterization of 6-(Methoxycarbonyl)indazole-4-boronic Acid Pinacol Ester
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The strategic functionalization of this heterocycle is paramount for the development of novel therapeutics. Boronic acid pinacol esters are exceptionally versatile synthetic intermediates, primarily due to their stability and utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4] This guide provides a comprehensive technical overview of a robust synthetic route to 6-(Methoxycarbonyl)indazole-4-boronic acid pinacol ester, a key building block for drug discovery programs. We will detail a field-proven, two-step synthetic sequence, explain the causality behind the procedural choices, and provide a full characterization protocol for the final compound.
Strategic Synthesis Overview
The synthesis of 6-(Methoxycarbonyl)indazole-4-boronic acid pinacol ester is most reliably achieved through a two-step process starting from the commercially available Methyl 1H-indazole-6-carboxylate. Direct C-H borylation of the indazole core, while a modern technique, often presents challenges in achieving regioselectivity at the C4 position.[5] Therefore, a more classical and controllable approach is employed:
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Regioselective Bromination: Electrophilic bromination of the indazole ring at the C4 position to yield Methyl 4-bromo-1H-indazole-6-carboxylate.
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Miyaura Borylation: Palladium-catalyzed conversion of the C4-bromo intermediate to the desired boronic acid pinacol ester.
This strategy ensures high regiochemical fidelity and provides a clear, scalable pathway to the target molecule.
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-bromo-1H-indazole-6-carboxylate (Intermediate)
The introduction of a bromine atom at the C4 position is achieved via electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is an effective and mild brominating agent for this transformation. The indazole ring's electronics direct the substitution preferentially to the C4 or C7 positions, and under controlled conditions, the C4 product can be isolated.[5][6]
Step-by-Step Methodology:
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Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 1H-indazole-6-carboxylate (1.0 eq).
-
Solvent Addition: Add acetonitrile (MeCN) to the flask to create a solution or a fine suspension (approx. 0.2 M concentration).
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Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) to the mixture in one portion at room temperature.[6]
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Reaction Execution: Heat the reaction mixture to 60°C and stir for 2-4 hours. The causality for heating is to provide the necessary activation energy for the electrophilic substitution on the moderately activated indazole ring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.
-
Work-up: Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the acetonitrile.
-
Purification: Dissolve the residue in dichloromethane (DCM) or ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield Methyl 4-bromo-1H-indazole-6-carboxylate as a solid.[7][8][9]
Protocol 2: Synthesis of 6-(Methoxycarbonyl)indazole-4-boronic Acid Pinacol Ester (Final Product)
This transformation is a classic Miyaura borylation, a robust palladium-catalyzed cross-coupling reaction.[4] The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the diboron reagent and reductive elimination to yield the product and regenerate the catalyst.[3]
Step-by-Step Methodology:
-
Vessel Preparation: To a Schlenk flask or a sealed reaction vial, add Methyl 4-bromo-1H-indazole-6-carboxylate (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.2 eq), and a base, typically potassium acetate (KOAc) (3.0 eq).[4][10] The base is crucial for activating the diboron reagent and facilitating the transmetalation step.[3]
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the Pd(0) active catalyst is sensitive to oxygen.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane or a similar aprotic solvent via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-90°C and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by LC-MS or by analyzing an aliquot by ¹H NMR.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude material is then purified by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the final product, 6-(Methoxycarbonyl)indazole-4-boronic Acid Pinacol Ester.
Characterization of Final Product
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 6-(Methoxycarbonyl)indazole-4-boronic acid pinacol ester.
Expected Analytical Data
The following data are representative and based on the analysis of structurally similar compounds.[11]
Table 1: Predicted NMR Spectroscopic Data (400 MHz, CDCl₃)
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Rationale & Notes |
| Indazole NH | ~10.0-11.0 (br s, 1H) | - | Broad, exchangeable proton. |
| H-3 | ~8.2 (s, 1H) | ~135.0 | Protons on the pyrazole ring are typically downfield. |
| H-5 | ~8.1 (d, J≈1 Hz, 1H) | ~123.0 | Singlet or narrow doublet due to small meta-coupling. |
| H-7 | ~7.9 (d, J≈1 Hz, 1H) | ~115.0 | Position adjacent to the borylated carbon. |
| -COOCH₃ | ~3.95 (s, 3H) | ~52.5 | Typical methyl ester chemical shift. |
| Pinacol -C(CH₃)₂ | ~1.35 (s, 12H) | ~84.0 (quaternary C) | Characteristic sharp singlet for the four equivalent methyl groups. |
| Pinacol -C(CH₃)₂ | - | ~25.0 (methyl C) | Characteristic methyl carbon signal. |
| -C=O | - | ~166.0 | Carbonyl carbon of the ester. |
| C-4 (C-B) | - | (Broad/unobserved) | Carbon attached to boron often shows a very broad signal or is not observed due to quadrupolar relaxation. |
| Other Ar-C | - | ~142, 125, 122, 118 | Estimated values for the remaining aromatic carbons of the indazole core. |
Table 2: High-Resolution Mass Spectrometry (HRMS)
| Parameter | Value |
| Chemical Formula | C₁₅H₁₉BN₂O₄ |
| Mode | ESI+ |
| Calculated [M+H]⁺ | 303.1460 |
| Observed [M+H]⁺ | 303.14xx (Expected within 5 ppm tolerance) |
Conclusion and Applications
The synthetic route detailed herein provides a reliable and scalable method for producing high-purity 6-(Methoxycarbonyl)indazole-4-boronic acid pinacol ester. The causality-driven protocols ensure reproducibility, while the comprehensive characterization plan validates the final product's integrity. This key intermediate is primed for use in Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide array of aryl and heteroaryl substituents at the C4 position of the indazole core. This capability is of immense value to researchers and drug development professionals, enabling the rapid generation of diverse compound libraries for screening and the synthesis of complex molecular targets in the pursuit of new medicines.
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Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]
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American Elements. (n.d.). Methyl 4-bromo-1H-indazole-6-carboxylate. Retrieved from [Link]
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